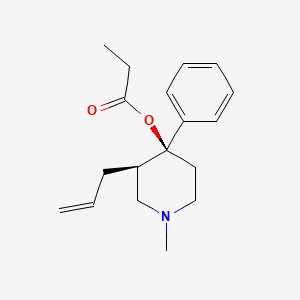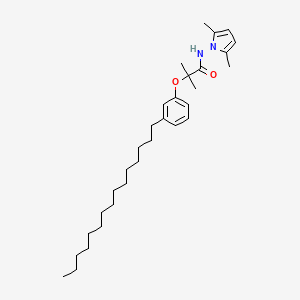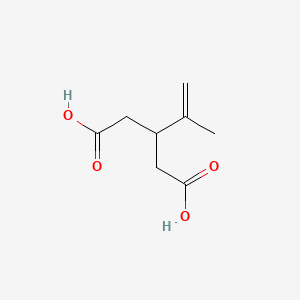
Cyclohexyl beta-mercaptothiolpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl beta-mercaptothiolpropionate is an organic compound that features a cyclohexyl group attached to a beta-mercaptothiolpropionate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl beta-mercaptothiolpropionate can be synthesized through several methods. One common approach involves the reaction of cyclohexyl bromide with thiolpropionic acid under basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.
Cyclohexyl bromide: is reacted with in the presence of a base such as .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl beta-mercaptothiolpropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The beta-mercaptothiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl beta-mercaptothiolpropionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of cyclohexyl beta-mercaptothiolpropionate involves its interaction with molecular targets through its thiol group. The thiol group can undergo redox reactions, forming disulfides or interacting with other thiol-containing molecules. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl beta-mercaptothiolpropionate
- Cycloheptyl beta-mercaptothiolpropionate
- Cyclohexyl beta-mercaptoacetate
Uniqueness
Cyclohexyl beta-mercaptothiolpropionate is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
109795-71-3 |
|---|---|
Molecular Formula |
C9H19NOS2 |
Molecular Weight |
221.4 g/mol |
IUPAC Name |
cyclohexanamine;3-sulfanylpropanethioic S-acid |
InChI |
InChI=1S/C6H13N.C3H6OS2/c7-6-4-2-1-3-5-6;4-3(6)1-2-5/h6H,1-5,7H2;5H,1-2H2,(H,4,6) |
InChI Key |
CYFYQBRWBBSAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C(CS)C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


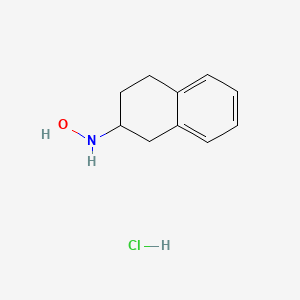
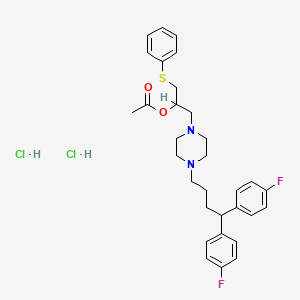
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

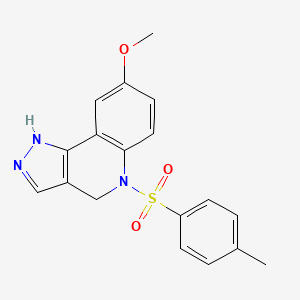
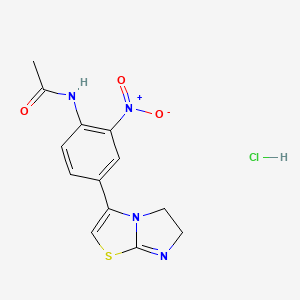
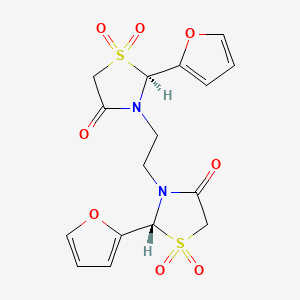
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)

